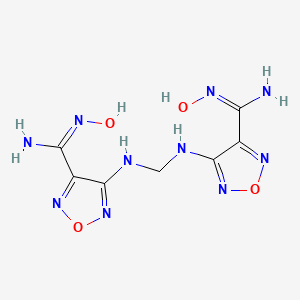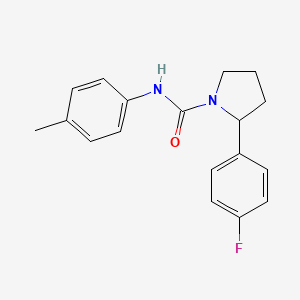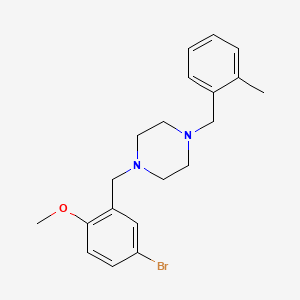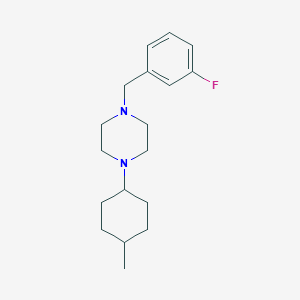
4,4'-(methylenediimino)bis(N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4'-(Methylenediimino)bis(N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide), commonly known as MBOC, is a synthetic compound that has gained significant attention in the field of pharmaceutical research. MBOC is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. It has been extensively studied for its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of MBOC is not fully understood. However, studies have shown that MBOC can inhibit the activity of enzymes such as DNA topoisomerase and dihydrofolate reductase. MBOC can also activate caspase enzymes, leading to apoptosis in cancer cells. Additionally, MBOC has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activity of NF-κB.
Biochemical and Physiological Effects:
MBOC has been shown to have a variety of biochemical and physiological effects. It has been shown to have antibacterial, antifungal, and antiviral properties. MBOC has also been shown to induce apoptosis in cancer cells and reduce the production of pro-inflammatory cytokines. Additionally, MBOC has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
MBOC has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. MBOC is also stable and can be stored for long periods of time without degradation. However, there are also limitations to using MBOC in lab experiments. MBOC is a relatively new compound, and its full range of biological effects is not yet fully understood. Additionally, MBOC has not been extensively studied in vivo, and more research is needed to determine its potential toxicity and side effects.
Future Directions
There are several future directions for research on MBOC. One area of research is the development of new synthetic methods for MBOC that can increase the yield and purity of the final product. Additionally, more research is needed to determine the full range of biological effects of MBOC, particularly in vivo. Another area of research is the development of MBOC derivatives that can improve its efficacy and reduce potential toxicity. Finally, more research is needed to determine the potential clinical applications of MBOC as a therapeutic agent for various diseases.
Conclusion:
In conclusion, MBOC is a synthetic compound that has gained significant attention in the field of pharmaceutical research. It has been extensively studied for its potential as a therapeutic agent for various diseases. MBOC has several advantages for lab experiments, including its stability and ease of synthesis. However, more research is needed to determine its full range of biological effects, potential toxicity, and clinical applications.
Synthesis Methods
The synthesis of MBOC involves the reaction of 1,2,5-oxadiazole-3-carboximidamide with formaldehyde in the presence of a catalyst. The resulting product is then treated with hydrazine hydrate to form MBOC. The synthesis of MBOC is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the final product.
Scientific Research Applications
MBOC has been studied extensively for its potential as a therapeutic agent for various diseases. It has been shown to have antibacterial, antifungal, and antiviral properties. MBOC has also been studied for its potential as an anticancer agent. Studies have shown that MBOC can induce apoptosis in cancer cells by activating caspase enzymes. Additionally, MBOC has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N'-hydroxy-4-[[[4-[(E)-N'-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]methylamino]-1,2,5-oxadiazole-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N10O4/c8-4(12-18)2-6(16-20-14-2)10-1-11-7-3(5(9)13-19)15-21-17-7/h18-19H,1H2,(H2,8,12)(H2,9,13)(H,10,16)(H,11,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLORDXSJLTLJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(NC1=NON=C1C(=NO)N)NC2=NON=C2C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(NC1=NON=C1/C(=N\O)/N)NC2=NON=C2/C(=N\O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)propanamide](/img/structure/B6029892.png)
![N-(4-chlorophenyl)-2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B6029898.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-methoxybenzamide](/img/structure/B6029899.png)
![[4-(methylthio)phenyl]{1-[4-(4-morpholinyl)benzoyl]-3-piperidinyl}methanone](/img/structure/B6029900.png)
![3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-methylphenyl)acrylamide](/img/structure/B6029912.png)

![1-benzyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6029932.png)
![6-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6029944.png)
![2-(4-ethoxy-3-methoxyphenyl)-3-{[1-(2-hydroxyphenyl)ethylidene]amino}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B6029948.png)

![(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperidinyl)methanol](/img/structure/B6029958.png)
![6-(3-hydroxy-1-piperidinyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B6029962.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-(3-methyl-1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6029965.png)
